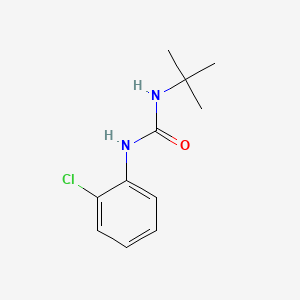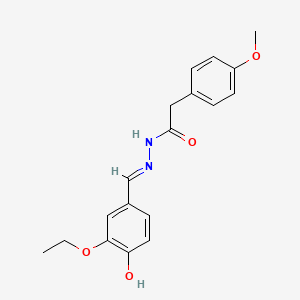![molecular formula C21H16ClN3O5 B6042578 3-chloro-N-(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B6042578.png)
3-chloro-N-(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)benzamide, also known as GW3965, is a synthetic compound that belongs to the class of liver X receptor (LXR) agonists. It is a potent and selective agonist of both LXRα and LXRβ, which are transcription factors that play a crucial role in regulating lipid metabolism and inflammation. GW3965 has been extensively studied for its potential therapeutic applications in various diseases, including atherosclerosis, diabetes, and cancer.
Mecanismo De Acción
3-chloro-N-(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)benzamide exerts its effects by binding to and activating LXRα and LXRβ. These transcription factors regulate the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis. When activated by 3-chloro-N-(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)benzamide, LXRα and LXRβ promote cholesterol efflux from macrophages, reduce the expression of pro-inflammatory genes, and improve insulin sensitivity.
Biochemical and Physiological Effects:
3-chloro-N-(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)benzamide has been shown to have several biochemical and physiological effects. It promotes cholesterol efflux from macrophages, reduces the expression of pro-inflammatory genes, and improves insulin sensitivity. It also reduces the accumulation of lipids in the liver and improves glucose tolerance. Additionally, 3-chloro-N-(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)benzamide has been shown to have anti-cancer effects by inhibiting the growth of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-N-(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)benzamide in lab experiments is its potency and selectivity as an LXR agonist. It has been shown to have a high affinity for both LXRα and LXRβ and to activate these transcription factors at low concentrations. Additionally, 3-chloro-N-(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)benzamide has been extensively studied, and its effects have been well-characterized. One limitation of using 3-chloro-N-(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)benzamide is its potential toxicity, as it has been shown to cause liver damage in some animal models.
Direcciones Futuras
There are several future directions for research on 3-chloro-N-(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)benzamide. One area of interest is its potential applications in the treatment of atherosclerosis and other cardiovascular diseases. Additionally, more research is needed to understand the mechanisms underlying its anti-cancer effects and to determine its potential as a cancer therapeutic. Further studies are also needed to determine the safety and efficacy of 3-chloro-N-(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)benzamide in human clinical trials.
Métodos De Síntesis
The synthesis of 3-chloro-N-(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-nitrophenol with acetic anhydride to form 4-nitroacetophenone. This intermediate is then reacted with 4-aminophenylbenzoic acid to form the key intermediate, 4-{[(4-nitrophenoxy)acetyl]amino}phenyl)benzoic acid. The final step involves the reaction of this intermediate with thionyl chloride and 3-chlorobenzoyl chloride to form 3-chloro-N-(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)benzamide.
Aplicaciones Científicas De Investigación
3-chloro-N-(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-atherosclerotic effects by reducing the expression of pro-inflammatory genes and promoting cholesterol efflux from macrophages. It also has potential applications in the treatment of diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models. Additionally, 3-chloro-N-(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)benzamide has been studied for its potential anti-cancer effects, as it has been shown to inhibit the growth of various cancer cell lines.
Propiedades
IUPAC Name |
3-chloro-N-[4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O5/c22-15-3-1-2-14(12-15)21(27)24-17-6-4-16(5-7-17)23-20(26)13-30-19-10-8-18(9-11-19)25(28)29/h1-12H,13H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYYNFGWYRKCBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-{4-[2-(dimethylamino)ethoxy]benzyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6042499.png)
![N-(4-fluorophenyl)-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6042500.png)
![N-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]-2-methylbenzamide](/img/structure/B6042511.png)
![10-butyl-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6042531.png)
![2-ethyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B6042532.png)
![ethyl 2-[({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B6042539.png)
![7,9-dichloro-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B6042545.png)
![N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B6042549.png)
![N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6042556.png)


![3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-pyrrolidinyl]-5-methylisoxazole](/img/structure/B6042579.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-thiophenecarboxamide](/img/structure/B6042581.png)
![2-[(2,6-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B6042582.png)